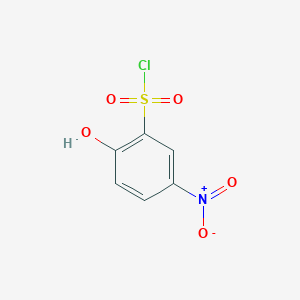![molecular formula C12H9FN4 B2612084 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1368386-57-5](/img/structure/B2612084.png)
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a useful research compound. Its molecular formula is C12H9FN4 and its molecular weight is 228.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study elaborates on the synthesis of fluorinated 1,2,4-triazolo derivatives, demonstrating their preparation through a practical procedure starting from (iso)nicotinic hydrazides. The highest antiproliferative activity against cancer cell lines was found for a closely related compound, indicating that the structural framework of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine could be utilized in the development of new anticancer agents. This activity was achieved through mechanisms other than inhibition of bovine dihydrofolate reductase (DHFR), suggesting alternative therapeutic targets (Dolzhenko et al., 2008).
Tubulin Inhibition Mechanism in Anticancer Therapy
Research into [1,2,4]triazolo[1,5-a]pyrimidines, a class with a similar core structure, described their unique mechanism of inhibiting tubulin polymerization, a key process in cell division. This indicates that modifications to the this compound structure could produce compounds with potential as anticancer agents by targeting the tubulin polymerization pathway, offering a novel approach to cancer treatment (Zhang et al., 2007).
Molecular Probes and Pharmacological Probes
Derivatives of [1,2,4]triazolo[1,5-c]pyrimidin-5-amine, akin to this compound, have been developed as high affinity and selective antagonists for the A2A adenosine receptor, showcasing the utility of this chemical framework in creating pharmacological probes for studying specific receptor interactions. This application highlights the compound's potential in neuroscience and pharmacology research, aiding in the discovery of new drugs and therapeutic mechanisms (Kumar et al., 2011).
Electroluminescent Properties for OLEDs
In the field of materials science, [1,2,4]triazolo[4,3-a]pyridine-based compounds have been synthesized for use in red phosphorescent organic light emitting diodes (PhOLEDs). Their electroluminescent properties, including high triplet energy and appropriate energy levels for charge transportation, demonstrate the compound's potential application in developing advanced display and lighting technologies (Kang et al., 2017).
Properties
IUPAC Name |
2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMPAOGBARMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2612003.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2612005.png)

![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)
![3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B2612009.png)

![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)

![6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2612019.png)
![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)
![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)
